5-Diazoimidazole-4-carboxamide
Overview
Description
5-Diazoimidazole-4-carboxamide is a chemical compound with the molecular formula C₄H₃N₅O. It is known for its instability and its potential antineoplastic activity, which has been observed in experimental tumor models . This compound is part of the broader class of diazo compounds, which are characterized by the presence of a diazo group (-N₂) attached to a carbon atom.
Mechanism of Action
Target of Action
It has been suggested that the compound may have antitumor activity, implying potential targets within cancerous cells .
Mode of Action
The precise mechanism of action of 5-Diazoimidazole-4-carboxamide remains unknown. It is postulated that some of its antitumor activity may rest on in vivo conversion to this compound and nor nitrogen mustard, which could result in antimetabolite and possibly alkylating activity .
Biochemical Pathways
It is known that the compound is connected to the imidazole intermediate 5-aminoimidazole-4-carboxamide ribotide (aicar), which is synthesized in both purine and histidine biosynthesis pathways but used only in purine biosynthesis .
Pharmacokinetics
Studies on related compounds, such as dacarbazine (dtic) and its metabolite 5-aminoimidazole-4-carboxamide (aic), suggest that these compounds have a biphasic plasma disappearance, with a terminal half-life of around 414 minutes . The primary route of excretion of absorbed drug is renal .
Result of Action
The cytotoxic action of this compound in Chinese hamster ovary cells is enhanced considerably in the presence of light, when this compound is being continuously generated . This suggests that the compound may have a significant impact on cellular survival and proliferation.
Action Environment
The action of this compound can be influenced by environmental factors such as light exposure. For instance, the cytotoxic action of the compound in Chinese hamster ovary cells is considerably enhanced in the presence of light . Additionally, the compound is soluble in Dimethyl Sulfoxide and Methanol, and it is recommended to be stored at 4° C .
Biochemical Analysis
Biochemical Properties
5-Diazoimidazole-4-carboxamide is involved in various biochemical reactions. It is a stable intermediate derived from 5-Aminoimidazole-4-carboxamide by nitrosation . This compound can be cyclised to form imidazo[4,5-d][1,2,3]triazines and imidazo[5,1-c][1,2,4]triazines
Cellular Effects
It is known that its photodegradation product is often responsible for pain reactions observed during peripheral intravenous infusion of Dacarbazine in clinical settings
Molecular Mechanism
It is known to undergo photolysis in aqueous solutions
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, light causes it to convert into 2-azahypoxanthine, which reduces its activity . An intermediate in this process is 4(5)-diazoimidazol-5(4)-carboxamide, which undergoes photolysis in aqueous solutions .
Metabolic Pathways
This compound is involved in the metabolic pathway of 5-Aminoimidazole-4-carboxamide. It is a stable intermediate derived from 5-Aminoimidazole-4-carboxamide by nitrosation
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Diazoimidazole-4-carboxamide can be synthesized from 5-aminoimidazole-4-carboxamide through a nitrosation reaction. The process involves the conversion of the amino group to a diazo group using nitrous acid. The reaction typically requires acidic conditions and a nitrosating agent such as sodium nitrite .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the same principles as laboratory-scale preparation. The key steps involve the careful control of reaction conditions to ensure the stability of the diazo compound, which can be prone to decomposition.
Chemical Reactions Analysis
Types of Reactions
5-Diazoimidazole-4-carboxamide undergoes various types of chemical reactions, including:
Cycloaddition Reactions: It can participate in cycloaddition reactions with isocyanates to form imidazo[1,2,4]triazines.
Photolysis: Under photolytic conditions, it can yield different products depending on the pH of the medium.
Common Reagents and Conditions
Nitrous Acid: Used for the initial nitrosation step in the synthesis.
Isocyanates: React with the diazo compound to form cycloaddition products.
Photolytic Conditions: Light exposure can induce specific reactions depending on the pH.
Major Products Formed
2-Azahypoxanthine: Formed under certain photolytic conditions.
Imidazo[1,2,4]triazines: Formed through cycloaddition reactions with isocyanates.
Scientific Research Applications
5-Diazoimidazole-4-carboxamide has several applications in scientific research:
Cancer Research: It has shown potential antineoplastic activity in experimental tumor models.
Synthetic Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds, including imidazo[1,2,4]triazines.
Photochemistry: Studied for its behavior under photolytic conditions and the resulting products.
Comparison with Similar Compounds
Similar Compounds
5-Aminoimidazole-4-carboxamide: The precursor to 5-Diazoimidazole-4-carboxamide.
Imidazo[1,2,4]triazines: Products formed from the reaction of this compound with isocyanates.
2-Azahypoxanthine: A product formed under specific photolytic conditions.
Uniqueness
This compound is unique due to its diazo group, which imparts distinct reactivity compared to its amino precursor. This reactivity allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry and a compound of interest in cancer research.
Properties
IUPAC Name |
5-diazoimidazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N5O/c5-3(10)2-4(9-6)8-1-7-2/h1H,(H2,5,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZLMSPFYNDYIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=[N+]=[N-])C(=N1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10939135, DTXSID70949098 | |
Record name | 4-Diazo-4H -imidazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10939135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[Amino(hydroxy)methylidene]-4H-imidazole-5-diazonium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70949098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7008-85-7, 26230-33-1 | |
Record name | 4-Diazo-4H-imidazole-5-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7008-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Diazoimidazole-4-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007008857 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Diazo-4H -imidazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10939135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[Amino(hydroxy)methylidene]-4H-imidazole-5-diazonium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70949098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-diazo-4H-imidazole-5-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.532 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-DIAZOIMIDAZOLE-4-CARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XLJ646260P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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